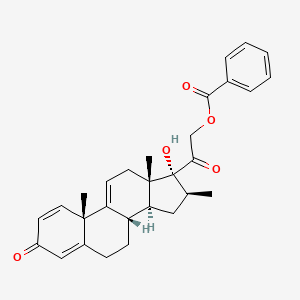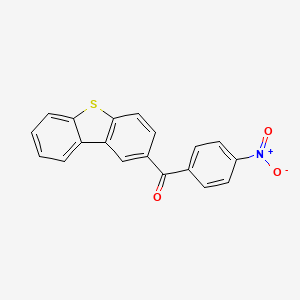
13-Hydroperoxyoctadecadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Hydroperoxyoctadecadienoic acid is a hydroperoxide derivative of linoleic acid, a polyunsaturated fatty acid. It is a significant product of lipid peroxidation and plays a crucial role in various biological processes, including inflammation and oxidative stress. This compound is often studied for its involvement in cellular signaling pathways and its potential impact on health and disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 13-Hydroperoxyoctadecadienoic acid can be synthesized through the lipoxygenase-catalyzed oxidation of linoleic acid. This process involves the use of lipoxygenase enzymes, which catalyze the hydroperoxidation of polyunsaturated fatty acids. The reaction conditions typically include a solvent-free system and the addition of surfactants to improve the reaction yield .
Industrial Production Methods: In an industrial setting, the production of this compound involves an enzyme cascade consisting of lipoxygenase, lipase, and catalase. This one-pot synthesis method starts with safflower oil and optimizes hydroperoxidation using lipoxygenase 1 from Glycine max (LOX-1). The addition of green surfactants and continuous oxygen generation enhances the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 13-Hydroperoxyoctadecadienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly prone to oxidative modification, which can lead to the formation of protein carbonyl derivatives and the loss of protein sulfhydryl groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include antioxidants, reducing agents, and various enzymes. The reaction conditions often involve specific pH levels, temperatures, and the presence of surfactants to facilitate the reactions .
Major Products: The major products formed from the reactions of this compound include aldehydes, ketones, and other oxygenated compounds. These products result from the complex free radical reactions involved in lipid peroxidation .
Wissenschaftliche Forschungsanwendungen
13-Hydroperoxyoctadecadienoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 13-Hydroperoxyoctadecadienoic acid involves its interaction with various molecular targets and pathways. It activates the nuclear factor-kB (NF-kB) signaling pathway, leading to the transcriptional regulation of inflammatory genes in vascular smooth muscle cells. This activation is mediated by the Ras and mitogen-activated protein kinase (MAPK) pathways . Additionally, this compound induces oxidative stress and the formation of reactive oxygen species, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
13-Hydroperoxyoctadecadienoic acid can be compared with other similar compounds, such as:
13-Hydroxyoctadecadienoic acid (13-HODE): A reduction product of this compound, which does not induce the same level of oxidative stress.
9-Hydroperoxyoctadecadienoic acid (9-HPODE): Another hydroperoxide derivative of linoleic acid, which has similar but distinct biological effects.
4-Hydroxy-2-nonenal (4-HNE): A lipid peroxidation product that induces cytotoxicity without increasing reactive oxygen species production.
These comparisons highlight the unique properties and biological activities of this compound, making it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
28040-10-0 |
|---|---|
Molekularformel |
C18H32O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(2E,4E)-13-hydroperoxyoctadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h8,10,13,16-17,21H,2-7,9,11-12,14-15H2,1H3,(H,19,20)/b10-8+,16-13+ |
InChI-Schlüssel |
QEUHXYPYKZKYFW-ZQHUEGGHSA-N |
Isomerische SMILES |
CCCCCC(CCCCCCC/C=C/C=C/C(=O)O)OO |
Kanonische SMILES |
CCCCCC(CCCCCCCC=CC=CC(=O)O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12684369.png)







